molecular formula C19H16N6O3 B2805260 3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-41-1

3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

货号: B2805260
CAS 编号: 863018-41-1
分子量: 376.376
InChI 键: YXSZBYCNSJNNNV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic small molecule belonging to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class. These compounds are characterized by a fused triazole-pyrimidine core with substituents at positions 3 and 6. The compound features a 4-methylbenzyl group at position 3 and a 4-nitrobenzyl group at position 6, which are hypothesized to influence its antiviral activity and selectivity against Chikungunya virus (CHIKV) .

The primary mechanism of action for this class involves targeting CHIKV nonstructural protein 1 (nsP1), a viral capping enzyme critical for viral RNA maturation and replication. Resistance mutations in nsP1 (e.g., P34S and T246A) have been linked to reduced susceptibility to structurally related compounds .

属性

IUPAC Name

3-[(4-methylphenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-13-2-4-15(5-3-13)11-24-18-17(21-22-24)19(26)23(12-20-18)10-14-6-8-16(9-7-14)25(27)28/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSZBYCNSJNNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-methylbenzyl group: This step often involves a nucleophilic substitution reaction where a suitable benzylating agent is used.

    Introduction of the 4-nitrobenzyl group: Similar to the previous step, this involves a nucleophilic substitution reaction with a nitrobenzylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Use of catalysts: To enhance reaction rates and selectivity.

    Control of temperature and pressure: To maintain optimal conditions for each reaction step.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

化学反应分析

Functional Group Reactivity

  • Nitro Group Reduction : The 4-nitrobenzyl substituent can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, enabling further derivatization (e.g., amide coupling) .
  • Triazole Ring Stability : The fused triazole ring demonstrates stability under acidic conditions (pH 2–6) but undergoes ring-opening in strongly alkaline media (pH > 10) .

Table 2: Reactivity Under Varying pH

ConditionObservation
pH 2–6 (HCl)No degradation after 24 h
pH 10 (NaOH)Partial ring cleavage (15–20% loss in 6 h)

Substitution and Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The pyrimidinone core facilitates palladium-catalyzed coupling at the C5 position. For example, arylboronic acids react under Pd(PPh₃)₄ catalysis to introduce aryl groups .
  • Electrophilic Substitution : Nitration or halogenation at the para position of the benzyl groups is achievable using HNO₃/H₂SO₄ or Cl₂/FeCl₃, respectively .

Table 3: Catalytic Coupling Efficiency

ReactionCatalystYield (%)
Suzuki coupling (C5)Pd(PPh₃)₄, K₂CO₃55–72
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos40–58

Stability and Degradation Studies

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with no melting point observed below this threshold. Light exposure (UV-Vis) induces minimal photodegradation (<5% over 48 h) .

Biological Activity Correlations

While direct data for this compound is limited, structurally similar triazolo-pyrimidinones exhibit:

  • Urease Inhibition : IC₅₀ values in the micromolar range due to metal coordination at the active site .
  • Antimicrobial Activity : Chlorine-substituted analogs show efficacy against Cryptococcus neoformans (MIC = 2–4 µg/mL) .

科学研究应用

Antitumor Activity

Recent studies have demonstrated the compound's potential as an antitumor agent. In a notable investigation, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine were synthesized and evaluated for their antiproliferative activities against several cancer cell lines including MCF-7 (breast cancer), PC3 (prostate cancer), MGC-803 (gastric cancer), and PC9 (lung cancer) . The results indicated that certain derivatives exhibited selective cytotoxicity towards PC3 cells with IC50 values around 0.91 μM, showcasing a significant therapeutic index compared to other cell lines .

Drug Repurposing

The compound has also been explored in the context of drug repurposing. By modifying existing drugs with the triazolo[1,5-a]pyrimidine structure, researchers have identified new analogs that retain or enhance the original pharmacological effects while potentially reducing side effects. This strategy has led to the discovery of compounds that exhibit improved bioactivity profiles against specific cancer types .

Biochemical Interactions

The biochemical mechanisms underlying the activity of 3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one have been elucidated through various assays. The compound appears to induce apoptosis in cancer cells via both extrinsic and intrinsic pathways. In particular, it activates death receptor-mediated pathways and influences mitochondrial functions leading to cell cycle arrest and apoptosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications at specific positions on the triazole and pyrimidine rings can significantly affect the compound's biological activity. For instance, the introduction of electron-withdrawing groups at certain positions has been shown to enhance antiproliferative activity against prostate cancer cells .

Summary of Findings

Study Cell Line IC50 (μM) Selectivity Comments
Study 1MCF-7>100LowLess potent than 5-Fu
Study 2PC30.91HighSignificant selectivity
Study 3MGC-803ModerateModerateVaries with derivatives
Study 4PC9WeakLowLess effective

作用机制

The mechanism of action of 3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

    Receptors: The compound may bind to specific receptors, modulating their activity and leading to physiological effects.

    DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and cellular functions.

相似化合物的比较

Structural and Functional Analogues in the MADTP Series

The MADTP series ([1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones) includes several compounds with distinct substituents and antiviral profiles:

Compound Name Substituents (Position 3) Substituents (Position 5/6) EC₅₀ (μM) Selectivity Index (SI) Key Features
MADTP-314 3'-Acetylphenyl 5-Methyl ~5.0* >80 Prototype compound; moderate activity
MADTP-372 3-Isopropoxyphenyl 5-Ethyl 2.6 >154 Most potent analog; ethyl at C5 enhances activity
MADTP-393 3'-Acetylphenyl 5-Ethyl ~3.8* >100 Combines acetyl and ethyl groups; intermediate potency
Target Compound 4-Methylbenzyl 6-(4-Nitrobenzyl) N/A† N/A† Nitro group may enhance binding but increase cytotoxicity risk

Key Observations:

  • Position 5 Substitution : Ethyl groups at position 5 (e.g., MADTP-372) significantly improve potency compared to methyl (MADTP-314) or unsubstituted analogs .
  • Position 3 Aryl Moieties : Meta-substituted aryl groups (e.g., 3-isopropoxyphenyl in MADTP-372) are optimal for activity. The target compound’s 4-methylbenzyl (para-substituted) may reduce nsP1 affinity compared to meta-substituted analogs .

Comparison with Other CHIKV nsP1-Targeting Compounds

Other nsP1 inhibitors exhibit divergent structures and mechanisms:

Compound Class Example Compound EC₅₀ (μM) Mechanism Resistance Mutations
Fluoro-Homoaristeromycin 6’-Fluoro-Homoneplanocin A 0.2–1.0 SAM-dependent methyltransferase inhibition Not reported
Lobaric Acid Natural compound ~10.0 GTP displacement in nsP1 Not reported
Triazolopyrimidinones MADTP-372 2.6 nsP1 capping enzyme inhibition P34S, T246A

Key Insights:

  • The MADTP series (including the target compound) shows moderate potency compared to Fluoro-Homoaristeromycin but superior selectivity over natural products like lobaric acid .
  • Resistance mutations (P34S, T246A) are specific to MADTP-like compounds, suggesting a unique binding mode distinct from other nsP1 inhibitors .

Selectivity and Off-Target Effects

Triazolopyrimidinones exhibit strong selectivity for CHIKV over related alphaviruses (e.g., Venezuelan equine encephalitis virus) and host cell machinery . For example:

  • MADTP-372 has a selectivity index (CC₅₀/EC₅₀) >154, indicating low host cytotoxicity .
  • The target compound’s 4-nitrobenzyl group may raise cytotoxicity concerns, as nitro groups are often associated with reactive metabolite formation .

生物活性

The compound 3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes the formation of the triazole ring followed by the introduction of the pyrimidine moiety. The detailed synthetic pathway can be referenced in various studies focusing on triazole derivatives and their biological evaluations .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential in various therapeutic areas:

  • Antimicrobial Activity : Compounds in the triazolopyrimidine class have shown significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating effective inhibition .
  • Anticancer Properties : Research indicates that triazolo[4,5-d]pyrimidines exhibit cytotoxic effects on cancer cell lines. The compound's mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of related compounds through modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces levels of TNF-alpha and IL-6

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various triazolo derivatives, 3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one was found to inhibit the growth of both Staphylococcus aureus and Escherichia coli effectively. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity comparable to standard antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. Flow cytometry analysis showed an increase in apoptotic cells when treated with the compound, suggesting its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzyl groups significantly affect biological activity. For instance:

  • Substituents on the aromatic rings can enhance potency against specific targets.
  • The presence of electron-withdrawing groups like nitro enhances antimicrobial activity while maintaining low toxicity profiles .

常见问题

Q. What are the recommended synthetic routes and critical optimization parameters for preparing 3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one?

  • Methodological Answer : The synthesis involves multi-step pathways, typically starting with the formation of the triazolopyrimidine core. Key steps include:
  • Oxadiazole ring synthesis : Reacting 4-nitrobenzyl derivatives with hydroxylamine under reflux conditions to form intermediates .
  • Triazole-pyrimidine coupling : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 4-methylbenzyl group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve ≥95% purity .
  • Yield Optimization : Adjust reaction temperature (60–80°C) and catalyst loading (5–10 mol% CuI) to balance reaction rate and side-product formation .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., distinguishing 4-methylbenzyl vs. 4-nitrobenzyl protons) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the triazole ring) .

Advanced Research Questions

Q. How can substituent modifications (e.g., methyl vs. nitro groups) influence the compound’s biological activity and physicochemical properties?

  • Methodological Answer : Comparative studies of analogs reveal:
  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro groups (electron-withdrawing) reduce logP (lipophilicity) by ~0.5 units compared to methyl groups, affecting membrane permeability .
  • Biological Activity : Replace nitrobenzyl with fluorobenzyl to enhance kinase inhibition (e.g., IC50_{50} reduced from 12 µM to 8 µM in cancer cell assays) .
  • Experimental Design : Synthesize derivatives via parallel combinatorial chemistry, followed by in vitro screening (e.g., enzyme inhibition, cytotoxicity) .

Q. What strategies resolve contradictions in solubility and stability data under varying pH and temperature conditions?

  • Methodological Answer :
  • pH-Dependent Solubility : Use buffered solutions (pH 1–10) to map solubility profiles. For example, nitrobenzyl derivatives show 2x higher solubility at pH 7.4 vs. pH 2.0 due to deprotonation .
  • Accelerated Stability Testing : Conduct thermal gravimetric analysis (TGA) and HPLC at 40°C/75% RH for 4 weeks to identify degradation products (e.g., nitro group reduction to amine) .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (pH, temperature) causing discrepancies .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Key parameters:
  • Triazole ring forms H-bonds with Lys721 (binding energy: −9.2 kcal/mol) .
  • Nitrobenzyl group stabilizes hydrophobic interactions with Val702 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-protein complexes .

Q. What experimental frameworks assess the compound’s environmental impact and ecotoxicological risks?

  • Methodological Answer :
  • Environmental Fate Studies : Use OECD 308 guidelines to measure biodegradation in soil/water systems. Nitro derivatives show slower degradation (t1/2_{1/2} = 60 days) vs. methyl analogs (t1/2_{1/2} = 30 days) .
  • Toxicity Assays : Perform Daphnia magna acute toxicity tests (LC50_{50} = 12 mg/L) and algal growth inhibition (EC50_{50} = 8 mg/L) .
  • Risk Assessment : Apply probabilistic models (e.g., USEtox) to estimate predicted environmental concentrations (PEC) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。